GKT136901 (GKT136901) is a synthetic small molecule inhibitor that selectively targets the NADPH oxidase (NOX) family of enzymes, specifically NOX1 and NOX4 isoforms. [, ] NOX enzymes are responsible for generating reactive oxygen species (ROS) by transferring electrons across biological membranes. [] While ROS play essential roles in cell signaling and homeostasis, their overproduction is implicated in various pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer. [, , ] GKT136901's ability to inhibit NOX1 and NOX4 makes it a valuable tool in scientific research for investigating the role of these enzymes in various biological processes and disease models.
Applications
Investigating the role of NOX1 and NOX4 in cardiovascular diseases: GKT136901 has been used to explore the contribution of NOX1 and NOX4 to the development of hypertension, atherosclerosis, and vascular dysfunction in various animal models. [, , , , , ]
Studying the impact of NOX1 and NOX4 on inflammation: Research has employed GKT136901 to investigate the role of these NOX isoforms in inflammatory responses associated with conditions like diabetic retinopathy, neurodegenerative diseases, and autoimmune myocarditis. [, , ]
Exploring the potential of NOX1 and NOX4 inhibition in cancer: Studies have investigated the effects of GKT136901 on tumor growth and progression in models of renal cell carcinoma and gastric carcinogenesis. [, ]
Examining the role of NOX1 and NOX4 in other biological processes: GKT136901 has been utilized to investigate the involvement of these NOX isoforms in sperm capacitation, endothelial barrier function, and mitochondrial oxidative stress. [, , , , ]
Related Compounds
Apocynin
Relevance: Apocynin is frequently mentioned alongside GKT136901 in studies investigating the role of NADPH oxidases in various disease models. Both compounds are used to inhibit NOX activity and probe the therapeutic potential of targeting these enzymes. Notably, apocynin has been shown to prevent angiotensin II-induced increases in superoxide production in proximal tubules, similar to the effects observed with GKT136901. []
ML171
Relevance: ML171 is a valuable pharmacological tool used in several studies discussed here to dissect the specific roles of different NOX isoforms. While GKT136901 inhibits both NOX1 and NOX4, ML171's selectivity for NOX1 makes it useful for differentiating the individual contributions of these isoforms to physiological and pathological processes. For instance, one study utilized ML171 to demonstrate that exercise training shifts the dependency of endothelium-dependent dilation from NOX2 to NOX4 in coronary arterioles, a finding further supported by the effects of GKT136901. []
gp91ds-tat
Relevance: Similar to ML171, gp91ds-tat serves as a valuable tool for dissecting the specific contributions of NOX2 in various experimental settings. By comparing the effects of GKT136901 (NOX1/4 inhibitor) and gp91ds-tat (NOX2 inhibitor), researchers can gain insights into the specific roles of these NOX isoforms in different physiological and pathological contexts. []
Relevance: MitoTEMPO is employed in several studies to investigate the role of mitochondrial oxidative stress. While GKT136901 targets NOX enzymes, MitoTEMPO directly scavenges ROS within mitochondria, offering a distinct approach to modulate oxidative stress. For instance, MitoTEMPO was found to improve mitochondrial function and reduce vascular inflammation in aged mice, highlighting the significance of mitochondrial ROS in aging-associated cardiovascular disease. []
Relevance: This NOX4 inhibitor, along with MitoTEMPO, showed promising results in reducing vascular ROS levels and atherosclerosis in aged mice, further supporting the therapeutic potential of targeting NOX4 and mitochondrial oxidative stress in aging-associated cardiovascular disease. []
N-Acetyl-L-cysteine (NAC)
Relevance: NAC is often used as a general antioxidant in studies investigating the role of oxidative stress in various disease models. While GKT136901 targets specific NOX isoforms, NAC offers a broader approach to reduce oxidative stress by enhancing the cellular antioxidant capacity. For example, one study demonstrated that NAC, similar to GKT136901, can attenuate stretch-induced ROS production and improve barrier function in human coronary artery endothelial cells. []
GKT137831
Relevance: GKT137831 is structurally related to GKT136901 and shares its inhibitory profile against NOX1 and NOX4. It has been evaluated in various disease models and demonstrated efficacy in mitigating inflammation and fibrosis. Notably, GKT137831 has advanced to clinical trials and shown promising results in patients with chronic inflammatory diseases, further supporting the therapeutic potential of NOX1/4 inhibition. []
M13
Relevance: M13 demonstrates significantly higher potency for inhibiting NOX4 (IC50 = 0.01 μM) compared to GKT136901, making it a valuable tool for studying NOX4. []
ML090
Relevance: ML090 exhibits significantly higher potency for inhibiting NOX5 (IC50 = 0.01 μM) compared to GKT136901, making it a valuable tool for studying NOX5. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HBX 41108 is an uncompetitive, reversible inhibitor of ubiquitin-specific protease 7 (USP7) activity (IC50 = 424 nM). It dose-dependently inhibits USP7-mediated p53 deubiquitination in a cell-free assay, with an IC50 value of approximately 0.8 µM, as well as in HEK293 cells. It is selective for USP7 over a panel of proteases including aspartic, serine, and metalloproteases (IC50s = >10 µM), several cysteine proteases (IC50s = >1 and >10 µM), and the deubiquitinating enzymes UCH-L1 (IC50 = >1 µM) and SENP1 (IC50 = >10 µM). HBX 41108 increases the levels of p53 and p21/WAF1, a p53 target gene. It also dose-dependently inhibits proliferation of HCT116 cells with an IC50 value of approximately 1 µM and induces apoptosis. HBX 41108 is an inhibitor of ubiquitin-specific protease (USP) 7. HBX 41108 inhibits USP7 deubiquitinating activity with an IC in the submicromolar range. HBX 41,108 was shown to affect USP7-mediated p53 deubiquitination in vitro and in cells. As RNA interference-mediated USP7 silencing in cancer cells, HBX 41,108 treatment stabilized p53, activated the transcription of a p53 target gene without inducing genotoxic stress, and inhibited cancer cell growth. HBX 41,108 induced p53-dependent apoptosis as shown in p53 wild-type and null isogenic cancer cell lines.
Transient receptor potential cation channel A1 (TRPA1) is an ankyrin-like ion channel which acts as a sensor for chemical irritants, pain, and cold. It is activated by allyl isothiocyanate (AITC), formalin, hydrogen peroxide, tear gas, and other compounds. HC-030031 is a selective TRPA1 blocker, antagonizing TRPA1-mediated calcium influx induced by AITC and formalin (IC50s = 6.2 and 5.3 μM, respectively). It does not block currents mediated by TRPV1, TRPV3, TRPV4 hERG, or NaV1.2 channels. HC-030031 can be used in cells or delivered to animals orally, by inhalation, or by injection. Oral administration (100 mg/kg) of HC-030031 significantly reversed mechanical hypersensitivity in rat models of chronic inflammatory or neuropathic pain, while local injection (100 μg) into inflamed mouse hind paws attenuated mechanical, but not heat, hypersensitivity. HC-030031 is a potent and selective TRPA1 antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. HC-030031 antagonizes AITC- and formalin-evoked calcium influx with IC50 of 6.2 μM and 5.3 μM respectively.
Potent and selective reversible TRPV4 antagonist (IC50 values are 17, 48 and 133 nM for mouse, human and rat orthologs, respectively.) Potently inhibits the endogenous TRPV4-mediated response to 4α-PDH (IC50 = 22 nM). Shows antivasoconstrictive effects in vivo. HC-067047 is a TRPV4 antagonist that reversibly inhibits currents through human, rat, and mouse TRPV4 orthologs (IC50s = 48, 133, and 17 nM, respectively). It is selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. HC-067047 has been shown to increase functional bladder capacity and to reduce micturition frequency in wild-type mice and rats with cystitis. HC-067047 is a potent and selective TRPV4 antagonist. HC-067047 increases functional bladder capacity and reduces micturition frequency in WT mice and rats with cystitis. HC-067047 did not affect bladder function in Trpv4(-/-) mice, demonstrating that its in vivo effects are on target. HC-067047 may provide a promising means of treating bladder